molecular formula C19H19NO4S2 B2504560 Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932304-16-0

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2504560
CAS No.: 932304-16-0
M. Wt: 389.48
InChI Key: VCNKKPQWHQFBBO-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C19H19NO4S2. This compound is known for its unique structural features, which include a benzothiophene core, a sulfamoyl group, and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, modulating their activity. The benzothiophene core may also play a role in binding to biological targets, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a benzothiophene core and a sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-10-5-6-11-15(14)25-17)26(22,23)20-16-12(2)8-7-9-13(16)3/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKKPQWHQFBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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